molecular formula C8H18O<br>CH3(CH2)6CH2OH<br>CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B028484 1-Octanol CAS No. 68603-15-6

1-Octanol

Cat. No. B028484
CAS RN: 68603-15-6
M. Wt: 130.23 g/mol
InChI Key: KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Description

1-Octanol, also known as octan-1-ol, is an organic compound with the molecular formula CH3(CH2)7OH . It is a fatty alcohol and is manufactured for the synthesis of esters used in perfumes and flavorings . It has a pungent odor .


Synthesis Analysis

1-Octanol is mainly produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . This route is known as the Ziegler alcohol synthesis . An idealized synthesis is shown: Al(C2H5)3 + 9 C2H4 → Al(C8H17)3 Al(C8H17)3 + 3 O + 3 H2O → 3 HOC8H17 + Al(OH)3 .


Molecular Structure Analysis

The molecular formula of 1-Octanol is C8H18O . The IUPAC Standard InChI is InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3 .


Chemical Reactions Analysis

1-Octanol can react with ethylene to form octenes via dehydration . It can also form esters via esterification with carboxylic acids .


Physical And Chemical Properties Analysis

1-Octanol has a boiling point of 195°C and a melting point of -16°C . It is only slightly soluble in water due to the nonpolar nature of the lengthy carbon chain, but it is highly soluble in organic solvents such as ethers and alcohols .

Scientific Research Applications

  • Solvent and Analytical Studies : It is used to study the distribution of organic solutes and for structural analysis in terms of molecule neighbors (Marcus, 1990)(Marcus, 1990). Additionally, 1-Octanol serves as an excellent preconcentration medium for headspace analysis of volatile compounds in aqueous matrices using gas chromatography or mass spectrometry (Theis, Waldack, Hansen, & Jeannot, 2001)(Theis et al., 2001).

  • Environmental and Pharmaceutical Research : The 1-octanol/water partition coefficient is crucial for environmental fate evaluations and pharmaceutical design (Garrido, Queimada, Jorge, Macedo, & Economou, 2009)(Garrido et al., 2009).

  • Biofuel and Combustion Research : It is considered an alternative to conventional diesel, with studies focusing on ignition parameters and combustion product composition (Mitu & Brandes, 2018)(Mitu & Brandes, 2018).

  • Medical Applications : In medicine, 1-Octanol showed potential in decreasing tremor amplitude in essential tremor patients without significant side effects (Bushara et al., 2004)(Bushara et al., 2004).

  • Water Extraction : It can extract water from aqueous electrolyte solutions, which is essential for precise measurements in certain conditions (Sun & Moyer, 1995)(Sun & Moyer, 1995).

  • Pesticidal Properties : Exhibits pediculicidal effects against head lice, including permethrin-resistant strains (Cueto, Audino, Vassena, Picollo, & Zerba, 2002)(Cueto et al., 2002).

  • Magnetorheological Fluids : Demonstrates unique properties in polyalphaolefin-based magnetorheological fluids, affecting rheological material functions (Morillas, Bombard, & de Vicente, 2015)(Morillas et al., 2015).

  • Biofuel Production : Engineered microbes can synthesize 1-Octanol, making it a potential biofuel with diesel-like properties (Akhtar, Dandapani, Thiel, & Jones, 2014)(Akhtar et al., 2014).

  • Structural Analysis : It's involved in structural investigations, elucidating the characteristics of its internal and external structures (Sassi, Morresi, Paolantoni, & Cataliotti, 2002)(Sassi et al., 2002).

  • Catalysis and Green Chemistry : 1-Octanol plays a role in selective air oxidation processes, contributing to green chemistry initiatives (Yadav & Mewada, 2012)(Yadav & Mewada, 2012).

Safety And Hazards

1-Octanol is combustible and causes serious eye irritation . It is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

There is ongoing research into the use of 1-Octanol in various applications. For example, it has been studied for its effectiveness against Aspergillus flavus growth in postharvest grains . It has also been compared with diesel-like Dodecane under ECN Spray A conditions . These studies demonstrate the promising application potential of 1-Octanol in various fields.

Relevant Papers

  • "Mixture formation of OME3−5 and 1-Octanol in comparison with diesel-like Dodecane under ECN Spray A conditions" .
  • "A Simple, Robust and Efficient Computational Method for n-Octanol/Water Partition Coefficient Prediction of Substituted Aromatic Compounds" .

properties

IUPAC Name

octan-1-ol
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InChI

InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KBPLFHHGFOOTCA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCO
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Molecular Formula

C8H18O, Array
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DSSTOX Substance ID

DTXSID7021940
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Molecular Weight

130.23 g/mol
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Physical Description

Octanol appears as a clear colorless liquid with a penetrating aromatic odor. Insoluble in water and floats on water. Vapors heavier than air. Vapors may irritate the eyes, nose, and respiratory system., Liquid, Colorless liquid with a rose-like or lemon-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/sharp fatty-citrus odour
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Boiling Point

383 °F at 760 mmHg (USCG, 1999), 194.7 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg, 194-195 °C
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Flash Point

178 °F (USCG, 1999), 81.1 °C, 178 °F (81 °C) (Closed cup), 81 °C c.c.
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Solubility

In water, 540 mg/L at 25 °C, Miscible in ethanol, ether; soluble in carbon tetrachloride, Miscible with chloroform, mineral oil; immiscible with glycerol, SOL IN PROPYLENE GLYCOL., 0.54 mg/mL, Solubility in water, mg/l at 20 °C: 0.30 (very poor), soluble in most fixed oils, propylene glycol; insoluble in glycerin, 1 ml in 5 ml 50% alcohol (in ethanol)
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Density

0.829 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8262 g/cu cm at 25 °C, Relative density (water = 1): 0.83, 0.822-0.830
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Vapor Density

4.5 (AIR= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.07 [mmHg], Vapor pressure, Pa at 20 °C: 8.7
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Mechanism of Action

The effect of various alkanols on the central nervous system was studied by using rat brain synaptosomal membranes as an in vitro model. The activity of (Ca2+/Mg2+)ATPase and the membrane fluidity were determined. The n-alkanols exhibited an increased molar inhibition of the ATPase activity with an increase in the carbon chain length up to 1-octanol. 1-octanol and 1-decanol caused a biphasic effect on the ATPase activity depending on the alkanol concentration, whereas 1-dodecanol caused a stimulation of the ATPase activity. All alkanols studied caused an increased fluidity of the membrane ... /These/ results indicate that the effect of alkanols on the ATPase activity depends on changes in the border layer between the membrane and the surrounding medium and on a binding of the alkanols to the enzyme molecule ... The two-way effect of 1-octanol and 1-decanol and the stimulatory effect of 1-dodecanol indicate that more mechanisms are involved ... Changes in the membrane fluidity do not seem to be a prerequisite of the ATPase inhibition., ... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.
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Product Name

1-Octanol

Color/Form

Colorless liquid

CAS RN

111-87-5, 68603-15-6, 67700-96-3, 220713-26-8
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Melting Point

5 °F (USCG, 1999), -14.7 °C, -15.5 °C
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Synthesis routes and methods

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octanol
Reactant of Route 2
1-Octanol
Reactant of Route 3
1-Octanol
Reactant of Route 4
1-Octanol
Reactant of Route 5
Reactant of Route 5
1-Octanol
Reactant of Route 6
1-Octanol

Citations

For This Compound
64,200
Citations
M Paolantoni, P Sassi, A Morresi, RS Cataliotti - Chemical physics, 2005 - Elsevier
… information regarding pure liquid 1-octanol. Moreover we would like to … We recall that the water/1-octanol partitioning system is … of the structure of liquid 1-octanol and its connection with …
Number of citations: 55 www.sciencedirect.com
IV Tetko, P Bruneau - Journal of pharmaceutical sciences, 2004 - Elsevier
… The 1‐octanol/water partition coefficient, logP, is accepted as one of the principal … If a molecule contains basic or acidic groups, it can be ionized and its distribution in 1‐octanol/water …
Number of citations: 227 www.sciencedirect.com
YL Qin, SB Zhang, YY Lv, HC Zhai, YS Hu… - Applied Microbiology and …, 2022 - Springer
… 1-octanol against Aspergillus flavus growth in postharvest grains and its mechanisms of action. 1-Octanol … This study demonstrated the promising application potential of 1-octanol as a …
Number of citations: 14 link.springer.com
JL MacCallum, DP Tieleman - Journal of the American Chemical …, 2002 - ACS Publications
Molecular dynamics computer simulations of 1-octanol and its mixtures with water have been performed. The liquid is composed of regions enriched in either hydrocarbons or hydroxyl …
Number of citations: 139 pubs.acs.org
U Domańska, E Bogel‐Łukasik… - … –A European Journal, 2003 - Wiley Online Library
The solubilities of 1alkyl‐3‐methylimidazolium chloride, [C n mim][Cl], where n=4, 8, 10, and 12, in 1octanol and water have been measured by a dynamic method in the temperature …
KO Bushara, SR Goldstein, GJ Grimes, AH Burstein… - Neurology, 2004 - AAN Enterprises
… single oral dose of 1 mg/kg of 1-octanol in 12 patients with ET. No significant side … 1-Octanol significantly decreased tremor amplitude for up to 90 minutes. The results suggest 1-octanol …
Number of citations: 93 n.neurology.org
J Julis, W Leitner - … Chemie International Edition: a journal of the …, 2012 - pure.mpg.de
The happy medium: A new catalytic pathway for the synthesis of the linear primary C 8 alcohol products 1-octanol and dioctyl ether from furfural and acetone has been developed using …
Number of citations: 147 pure.mpg.de
A Chapeaux, LD Simoni, MA Stadtherr… - Journal of Chemical & …, 2007 - ACS Publications
… The trends in solubility of IL in the 1-octanol-rich phase and of 1-octanol in the IL-rich phase … the 1-octanol and the 1-octanol in the IL. For instance, the IL solubility in 1-octanol increases …
Number of citations: 138 pubs.acs.org
FAPC Gobas, JM Lahittete, G Garofalo, WY Shiu… - Journal of …, 1988 - Elsevier
… , m hexane and 1-octanol. The results indicate that mhexane and 1-octanol are satisfactory … (eg, membranes), for which 1octanol is generally believed to be a satisfactory surrogate …
Number of citations: 247 www.sciencedirect.com
JT Andersson, W Schräder - Analytical Chemistry, 1999 - ACS Publications
A new direct method for the determination of 1-octanol−water partition coefficients (K ow , expressed as log K ow ) is presented. In the experimental setup, a dialysis tubing separates …
Number of citations: 91 pubs.acs.org

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